N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine
Description
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-2-one core with various functional groups attached, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C18H20N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(21)19-8-16(22)20-9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
JIHIBVAPJJWRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, making it a potent antimicrobial agent . It also exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Comparison with Similar Compounds
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in the prevention of blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives
Biological Activity
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, properties, mechanisms of action, and biological activities based on diverse research findings.
The synthesis of this compound typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine derivatives under specific conditions. Common methods include the use of coupling agents such as TBTU to facilitate amide bond formation. The compound has a molecular formula of C15H15NO6 and a molecular weight of 305.28 g/mol, making it a relatively small molecule with significant potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO6 |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | 2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
| InChI Key | MRRGKOFYZAZNJO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, the compound may influence signaling pathways relevant to cancer cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. For example, studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. The compound appears to modulate inflammatory pathways, potentially reducing inflammation in models of chronic inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect cell cycle progression and promote cell death through mechanisms involving caspase activation and PARP cleavage.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various coumarin derivatives, this compound demonstrated an IC50 value indicative of potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : In animal models of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Studies : In vitro assays on TMD8 B cell lymphoma cells showed that treatment with the compound led to G1 phase arrest and increased apoptosis rates compared to control groups, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
